molecular formula C6H12N2O B1214600 N-Nitrosohexamethyleneimine CAS No. 932-83-2

N-Nitrosohexamethyleneimine

Cat. No.: B1214600
CAS No.: 932-83-2
M. Wt: 128.17 g/mol
InChI Key: UZMVSVHUTOAPTD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N-Nitrosohexamethyleneimine plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in its metabolic activation. This interaction leads to the formation of reactive intermediates that can bind to DNA and proteins, causing mutations and other cellular damage . Additionally, this compound has been shown to inhibit certain enzymes involved in DNA repair, further contributing to its carcinogenic potential .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It has been observed to induce apoptosis in certain cell lines, likely due to its ability to cause DNA damage . This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For example, this compound has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in response to DNA damage . Furthermore, it can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can bind to DNA, forming adducts that cause mutations and other genetic damage . Additionally, this compound can inhibit DNA repair enzymes, exacerbating the extent of DNA damage . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can lead to chronic cellular damage and an increased risk of cancer . Additionally, the stability and degradation of this compound can be influenced by factors such as pH, temperature, and the presence of other chemicals .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause subtle changes in cellular function and metabolism, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that there is a threshold dose above which the carcinogenic effects of this compound become more pronounced . High doses of this compound have been associated with severe toxicity, including liver damage, kidney damage, and an increased risk of cancer .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes convert this compound into reactive intermediates that can bind to DNA and proteins, causing cellular damage . Additionally, this compound can affect metabolic flux and metabolite levels by altering the activity of key enzymes involved in cellular metabolism . For example, this compound has been shown to inhibit certain enzymes involved in DNA repair, leading to an accumulation of DNA damage and an increased risk of cancer .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, this compound can accumulate in certain tissues, leading to localized effects on cellular function and metabolism . For example, this compound has been shown to accumulate in the liver and kidneys, where it can cause significant toxicity and damage .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific compartments or organelles within cells through post-translational modifications and targeting signals . For example, this compound has been shown to localize to the nucleus, where it can interact with DNA and other nuclear proteins . Additionally, this compound can affect the function of specific organelles, such as the mitochondria, leading to changes in cellular metabolism and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitrosohexamethyleneimine can be synthesized through the nitrosation of hexamethyleneimine. This process involves the reaction of hexamethyleneimine with a nitrosating agent such as sodium nitrite in an acidic medium . The reaction is typically carried out at low temperatures to control the formation of by-products.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: N-Nitrosohexamethyleneimine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.

Major Products: The major products formed from these reactions include hydroxylated metabolites such as β- and γ-hydroxy-N-nitrosohexamethyleneimine .

Comparison with Similar Compounds

  • N-Nitrosopyrrolidine
  • N-Nitrosodimethylamine
  • N-Nitrosodiethylamine

Comparison: N-Nitrosohexamethyleneimine is unique due to its specific structure and the types of DNA adducts it forms. While other nitrosamines like N-Nitrosopyrrolidine and N-Nitrosodimethylamine also exhibit carcinogenic properties, the specific metabolic pathways and the resulting DNA adducts can vary .

Properties

IUPAC Name

1-nitrosoazepane
Source PubChem
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InChI

InChI=1S/C6H12N2O/c9-7-8-5-3-1-2-4-6-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMVSVHUTOAPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021040
Record name N-Nitrosohexamethyleneimine
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Molecular Weight

128.17 g/mol
Source PubChem
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Physical Description

Yellow liquid; [Sigma-Aldrich MSDS]
Record name N-Nitrosohexamethyleneimine
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Vapor Pressure

0.45 [mmHg]
Record name N-Nitrosohexamethyleneimine
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CAS No.

932-83-2
Record name Nitrosohexamethylenimine
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Record name N-Nitrosoperhydroazepine
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Record name N-Nitrosohexamethyleneimine
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Record name Hexahydro-1-nitroso-1H-azepine
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Record name N-NITROSOAZACYCLOHEPTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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